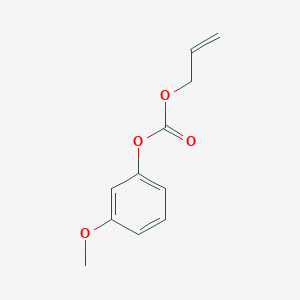
Allyl (3-methoxyphenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl (3-methoxyphenyl) carbonate: is an organic compound with the molecular formula C11H12O4. It is a carbonate ester derived from allyl alcohol and 3-methoxyphenol. This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and phenols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl (3-methoxyphenyl) carbonate can be synthesized through the reaction of allyl chloroformate with 3-methoxyphenol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can target the carbonate ester group, converting it into the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Allyl (3-methoxyphenyl) carbonate is used as a protecting group in organic synthesis to temporarily mask hydroxyl groups, allowing for selective reactions at other sites .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent .
Mecanismo De Acción
The mechanism of action of allyl (3-methoxyphenyl) carbonate primarily involves its role as a protecting group. The carbonate ester can be cleaved under acidic or basic conditions, releasing the free alcohol or phenol. This cleavage occurs through a nucleophilic attack on the carbonyl carbon, followed by the elimination of carbon dioxide .
Comparación Con Compuestos Similares
Allyl phenyl carbonate: Similar structure but lacks the methoxy group.
Benzyl (3-methoxyphenyl) carbonate: Contains a benzyl group instead of an allyl group.
Methyl (3-methoxyphenyl) carbonate: Contains a methyl group instead of an allyl group.
Uniqueness: Allyl (3-methoxyphenyl) carbonate is unique due to the presence of both the allyl and methoxy groups, which confer specific reactivity and stability properties. The allyl group allows for additional functionalization through reactions such as allylation, while the methoxy group provides electron-donating effects that can influence the compound’s reactivity .
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(3-methoxyphenyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C11H12O4/c1-3-7-14-11(12)15-10-6-4-5-9(8-10)13-2/h3-6,8H,1,7H2,2H3 |
Clave InChI |
KYQWAKCJFRMKER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
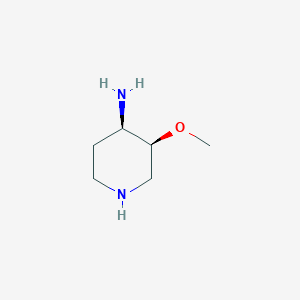
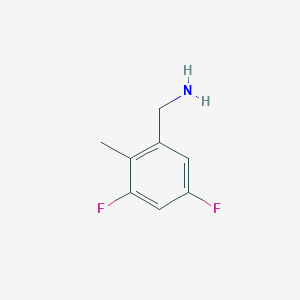
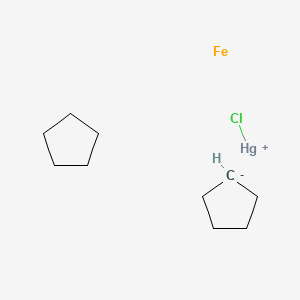
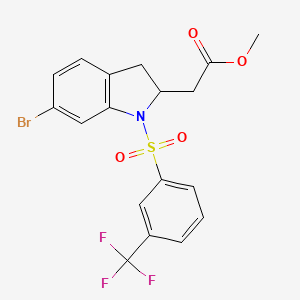
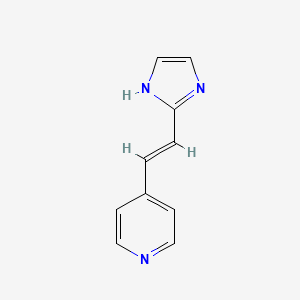
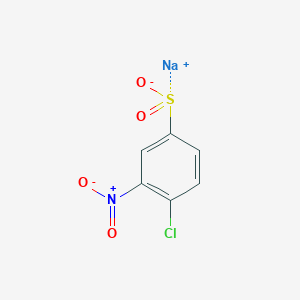
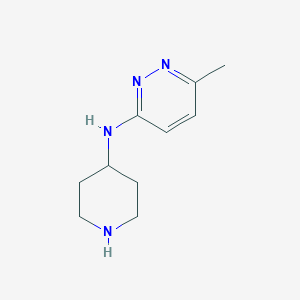
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
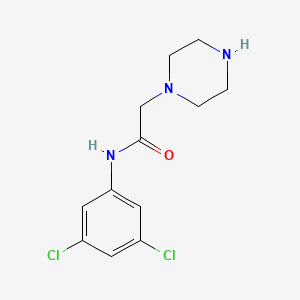
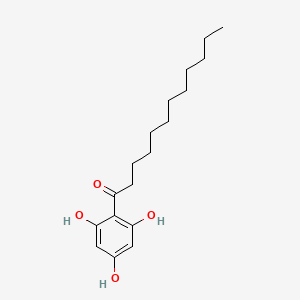
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)
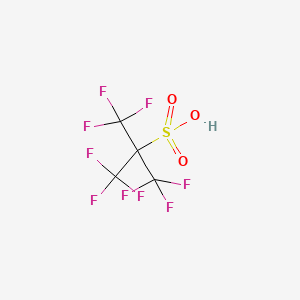
![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
